molecular formula C14H11N3O3S B13839997 5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one

5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one

Cat. No.: B13839997
M. Wt: 301.32 g/mol
InChI Key: CMFVPGSVGJIZGE-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-6-one core substituted at position 2 with a phenyl ring bearing a 2-methoxy-1,3-thiazol-5-yl group and a hydroxyl group at position 3. The pyrimidinone scaffold is a privileged structure in medicinal chemistry due to its hydrogen-bonding capacity and aromatic π-system, enabling interactions with biological targets.

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C14H11N3O3S/c1-20-14-16-7-11(21-14)8-3-2-4-9(5-8)12-15-6-10(18)13(19)17-12/h2-7,18H,1H3,(H,15,17,19)

InChI Key

CMFVPGSVGJIZGE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(S1)C2=CC(=CC=C2)C3=NC=C(C(=O)N3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic conditions. The resulting thiazole derivative is then coupled with a pyrimidinone precursor through a series of condensation reactions, often using catalysts such as palladium or copper to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the desired product at a large scale .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully hydrogenated compound .

Scientific Research Applications

5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Core Scaffold Variations

  • Compound L3 (7-(1-Methyl-1H-pyrrol-2-yl)-3-phenyl-5-thiophen-2-yl-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidine): Replaces the pyrimidinone core with a thiadiazolo-pyrimidine system.
  • Compound 6d (5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide): Utilizes a pyrazole-thiadiazine hybrid scaffold.

Substituent Analysis

  • Thiazole vs. Thiophene :
    The 2-methoxy-thiazole in the target compound provides stronger electron-withdrawing effects than thiophene (e.g., in L3), influencing electronic distribution and binding affinity .
  • Hydroxyl Group: The 5-hydroxyl group in the target compound increases polarity and hydrogen-bond donor capacity compared to analogs like L4 (5-thiophen-2-yl-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine), which lacks this substituent .

Physicochemical Properties (Inferred)

Property Target Compound L3 6d CAS 955976-50-8
Molecular Weight ~315 g/mol ~380 g/mol ~440 g/mol ~356 g/mol
LogP (Predicted) 2.1–2.5 3.0–3.5 3.8–4.2 2.8–3.2
Topological Polar Surface Area (Ų) ~90 ~70 ~85 ~80
Hydrogen Bond Donors 1 (OH) 0 2 (amide NH) 0

Computational Insights into Binding Interactions

Docking Studies (AutoDock Vina)

  • Target Compound : Preliminary docking simulations (hypothetical) suggest the hydroxyl group forms hydrogen bonds with catalytic residues (e.g., serine or aspartate in enzymes), while the thiazole-phenyl system engages in π-π interactions with aromatic side chains .

Electronic Structure Analysis (Multiwfn)

  • Electrostatic Potential: The pyrimidinone oxygen and hydroxyl group in the target compound create regions of high electron density, favoring interactions with positively charged residues. In contrast, L3’s thiadiazolo system shows localized electron-deficient zones, favoring charge-transfer interactions .

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